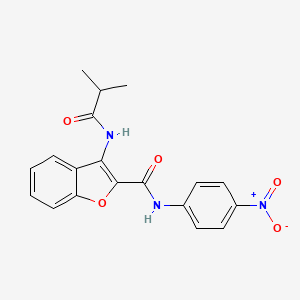

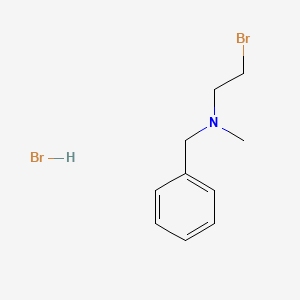

![molecular formula C25H18FN3O2 B2411379 3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901021-11-2](/img/structure/B2411379.png)

3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives are recognized for their efficiency as fluorophores, extensively utilized in biochemistry and medicine for studying various biological systems. The focus on DNA fluorophores based on fused aromatic systems has led to the search for compounds that are more sensitive and selective. Aminoquinolines, in particular, show promise as potential antioxidants and radioprotectors due to their unique chemical structures. The synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with 2 and 4-aminobenzoic acids, as well as ethyl 4-aminobenzoate, results in compounds with potential application in radioprotection and as fluorophores for biological systems (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitubercular Activity

The antimycobacterial activity of hexahydro-2H-pyrano[3,2-c]quinoline analogues synthesized through a SnCl2·2H2O catalyzed one-pot Povarov reaction demonstrates the potential of these compounds in treating infections caused by Mycobacterium tuberculosis. The significant antitubercular agents identified underscore the therapeutic applications of these quinoline derivatives in combating tuberculosis (Kantevari et al., 2011).

Cytotoxic Activity

Quinoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. The development of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties highlight the potential of these compounds in cancer therapy. Some derivatives have demonstrated curative effects in mouse models of colon 38 tumors, suggesting their role as promising anticancer agents (Deady et al., 2003).

Photophysical Properties

The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been explored for applications in light-emitting devices. These derivatives exhibit high efficiency as organic fluorescent materials, maintaining stability in various solvents. The study of their quenching mechanisms in the presence of protic acid reveals potential applications in designing fluorescent sensors and materials for optoelectronic devices (Mu et al., 2010).

Green Chemistry Synthesis

The L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a four-component sequential reaction demonstrates an environmentally friendly approach to generating complex quinoline derivatives. This method highlights the importance of green chemistry in synthesizing biologically active compounds with high atom economy, short reaction times, and without the need for chromatographic purification, offering potential in pharmaceutical synthesis and environmental sustainability (Rajesh et al., 2011).

properties

IUPAC Name |

14-(4-fluorophenyl)-12-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O2/c1-15-2-8-18(9-3-15)29-25-19-12-22-23(31-11-10-30-22)13-21(19)27-14-20(25)24(28-29)16-4-6-17(26)7-5-16/h2-9,12-14H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZGKHLLENZZGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)

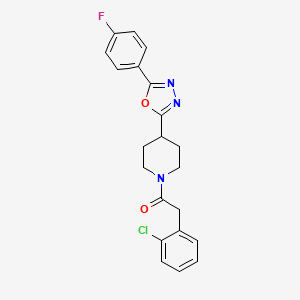

![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)

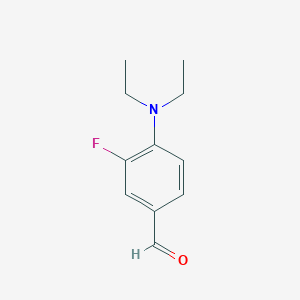

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2411308.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2411311.png)

![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)

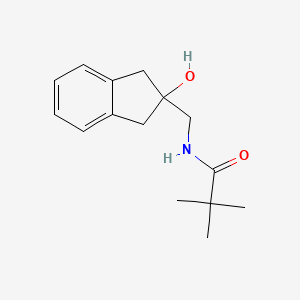

![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)